1-Bromo-3-chloro-2-methoxy-4-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

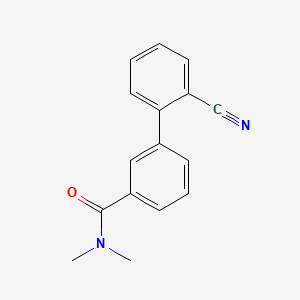

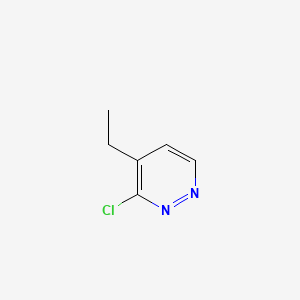

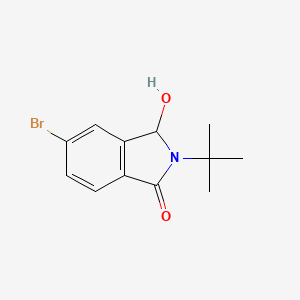

“1-Bromo-3-chloro-2-methoxy-4-methylbenzene” is a chemical compound with the molecular formula C8H8BrClO . It is also known as "3-Bromo-2-chloro-1-methoxy-4-methylbenzene" .

Molecular Structure Analysis

The molecular structure of “1-Bromo-3-chloro-2-methoxy-4-methylbenzene” consists of a benzene ring substituted with bromo, chloro, methoxy, and methyl groups . The exact positions of these substituents can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis

The molecular weight of “1-Bromo-3-chloro-2-methoxy-4-methylbenzene” is 235.50 g/mol . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-Bromo-3-chloro-2-methoxy-4-methylbenzene has been used as a key component in various organic syntheses. Esteves et al. (2007) demonstrated its application in the controlled-potential reduction of bromoethers catalyzed by nickel(I) tetramethylcyclam, leading to the formation of tetrahydrofuran derivatives in very high yields (Esteves, Ferreira, & Medeiros, 2007). Moreover, Hirokawa, Horikawa, & Kato (2000) utilized a derivative of this compound in the synthesis of a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).

Solubility and Chemical Property Modeling

Liu et al. (2020) involved this compound in their study to derive Abraham model correlations for solute transfer into 2-ethyl-1-hexanol from both water and the gas phase, providing insights into the solubility and chemical interactions of similar compounds (Liu et al., 2020).

Role in Environmental Studies

Peverly et al. (2014) researched the electrochemical reduction of 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, which is closely related to the compound , highlighting its significance as an environmental pollutant and providing insights into its degradation pathways (Peverly et al., 2014).

X-ray Crystallography

Mroz et al. (2020) focused on the anisotropic displacement parameters of similar halomethyl-nitrobenzene compounds, emphasizing the importance of accurate modeling and experimental challenges in the field of X-ray crystallography (Mroz, Wang, Englert, & Dronskowski, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-3-chloro-2-methoxy-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOCQLILGIJCOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682121 |

Source

|

| Record name | 1-Bromo-3-chloro-2-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1226808-61-2 |

Source

|

| Record name | 1-Bromo-3-chloro-2-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580772.png)

![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B580779.png)

![4-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B580787.png)